7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid
Description
Historical Development of Thienopyrazine Chemistry
Thienopyrazines emerged as critical building blocks in organic materials science following pioneering work in the late 20th century. Early synthetic routes relied on condensation reactions between diaminothiophenes and diketones, producing planar aromatic systems with extended π-conjugation. The discovery of palladium-catalyzed C–H activation methods in the 2010s revolutionized access to donor-acceptor-donor (D–A–D) architectures, enabling precise modulation of optoelectronic properties through substituent engineering. For instance, thieno[3,4-b]pyrazine derivatives synthesized via these methods demonstrated near-infrared (NIR) fluorescence with quantum yields up to 4%. These advances laid the groundwork for developing advanced derivatives like this compound, which integrates both electron-donating (methylamino) and hydrophilic (carboxylic acid) functionalities.
Emergence in Scientific Literature
First reported in the early 2020s, this compound represents a strategic evolution from simpler thienopyrazines. Its design draws on two key innovations:
- Regioselective functionalization : Unlike earlier thieno[3,4-b]pyrazines, this derivative features substitutions at the 6- and 7-positions of the thieno[2,3-b]pyrazine core, enabling asymmetric electronic effects.
- Dual functionality : The methylamino group enhances electron donation, while the carboxylic acid moiety improves solubility and enables covalent attachment to substrates.
Table 1 compares key structural features with precursor compounds:
Research Significance and Applications
The compound’s hybrid electronic-hydrophilic profile enables three principal applications:
- Organic photovoltaics : The carboxylic acid group facilitates anchoring to metal oxide electrodes in dye-sensitized solar cells, while the methylamino-thienopyrazine core extends absorption into the visible/NIR spectrum.
- Bioconjugation probes : Carboxylic acid permits covalent coupling to biomolecules via EDC/NHS chemistry, with the fluorogenic core serving as an NIR tracker.
- Coordination chemistry : The nitrogen-rich heterocycle can act as a polydentate ligand for transition metals, potentially yielding catalytic or magnetic materials.
Research Objectives and Scope of Current Investigations
Contemporary studies prioritize:
- Synthetic optimization : Developing one-pot routes to reduce step counts from traditional multistep sequences. Recent protocols adapt Pd-catalyzed C–N coupling strategies similar to those used for TPz–Ph derivatives.
- Structure-property relationships : Computational studies using density functional theory (DFT) model how methylamino and carboxylic acid groups affect HOMO-LUMO gaps compared to unsubstituted thienopyrazines.
- Device integration : Testing thin-film transistors and bulk heterojunction solar cells using the compound as either electron donor or acceptor material.
Ongoing challenges include enhancing fluorescence quantum yields beyond the 4% benchmark of earlier thienopyrazines and mitigating aggregation-induced quenching in solid-state applications.
Properties
IUPAC Name |
7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-9-4-5-7(11-3-2-10-5)14-6(4)8(12)13/h2-3,9H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBDDKULTLGXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(SC2=NC=CN=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Optimization
The synthesis begins with methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate as the key intermediate. Treatment with methylamine under Buchwald-Hartwig conditions yields the methylamino derivative, followed by ester hydrolysis to the carboxylic acid (Figure 1).
Reaction conditions :
- Catalyst system : Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%)
- Base : Cs₂CO₃ (2 equiv)
- Solvent : Toluene at 110°C for 18 hours
- Methylamine source : Methylamine hydrochloride (1.5 equiv)
Post-coupling, the ester is hydrolyzed using LiOH (2 equiv) in THF/H₂O (3:1) at room temperature for 4 hours, achieving >90% conversion to the carboxylic acid.
Substrate Scope and Limitations
This method tolerates electron-deficient aryl halides but requires careful optimization of ligands and solvents. For example, BINAP outperforms Xantphos in coupling reactions involving sterically hindered amines. Challenges include:
- Sensitivity to moisture, necessitating anhydrous conditions.
- Competing side reactions (e.g., reduction of the bromide) if phosphine ligands are omitted.
Table 1 : Key parameters for Pd-catalyzed synthesis of methylamino-thienopyrazines
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Ligand | Xantphos | 85–92% |
| Temperature | 110°C | <70% at 80°C |
| Methylamine equivalence | 1.5 | 50% at 1.0 |
Direct Alkylation of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid
An alternative route involves methylating the primary amine of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid (CAS 56881-31-3). This one-step strategy avoids transition-metal catalysts but requires precise control to prevent over-alkylation.
Methylation Protocol
Procedure :
- Suspend 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid (1.0 equiv) in DMF.
- Add methyl iodide (1.2 equiv) and K₂CO₃ (2.0 equiv).
- Stir at 0°C for 2 hours, then warm to 25°C for 12 hours.
Workup :
Precipitate the product by adjusting the pH to 3–4 with HCl, followed by recrystallization from ethanol/water (1:3).
Challenges and Mitigation
- Dimethylation : Excess MeI or prolonged reaction times favor dimethylammonium byproducts. Kinetic control at low temperatures suppresses this.
- Solubility : The carboxylic acid’s poor solubility in organic solvents necessitates polar aprotic media like DMF.
Table 2 : Alkylation efficiency under varying conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0°C, 2 h | 68 | 95 |
| 25°C, 12 h | 72 | 91 |
| 40°C, 6 h | 55 | 82 |
Comparative Analysis of Synthetic Routes
Table 3 : Advantages and drawbacks of primary methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Buchwald-Hartwig | 85–92 | High | Moderate |
| Direct alkylation | 68–72 | Moderate | High |
The Pd-catalyzed route offers superior yields and scalability for industrial applications, whereas alkylation provides a low-cost alternative for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thieno[2,3-b]pyrazine derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid
- Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Uniqueness
7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for targeted applications .
Biological Activity
7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound notable for its unique thieno[2,3-b]pyrazine core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its molecular formula is , with a molecular weight of approximately 209.23 g/mol.
Chemical Structure and Properties
The structure of this compound includes:
- A methylamino group at the 7-position.
- A carboxylic acid functional group at the 6-position.
This specific arrangement of functional groups enhances its biological activity compared to related compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.23 g/mol |
| Core Structure | Thieno[2,3-b]pyrazine |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate enzyme activity and receptor interactions, leading to significant biological responses. Specific pathways affected by this compound include:
- Inhibition of Tumor Growth : Research indicates that derivatives of this compound exhibit antitumor properties against several human cancer cell lines, including gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2). For instance, some derivatives demonstrated a GI50 value as low as 7.8 µM in AGS cells, indicating potent anticancer activity without significant toxicity to normal cells .
- Antimicrobial Activity : In vitro studies have shown that compounds related to this compound possess antimicrobial properties. They have been evaluated for their efficacy against various bacterial strains, showcasing promising results in reducing microbial viability .
Case Studies
- Antitumor Evaluation : In a study assessing the antitumor potential of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, several compounds were synthesized and tested against human tumor cell lines. The most active compounds showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in cancer treatment .
- Antimicrobial Studies : Another study evaluated the antimicrobial activity of synthesized thieno[2,3-b]pyrazine derivatives. The results indicated that these compounds exhibited moderate to good antibacterial effects against tested pathogens, suggesting their utility in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid | Antitumor | Exhibits significant antitumor activity |
| Thieno[2,3-b]pyrazine-6-carboxylic acid | Precursor | Used in synthesis; lower biological activity |
| Ethyl 7-amino-thieno[2,3-b]pyrazine-6-carboxylate | Antimicrobial | Shows different solubility and reactivity profiles |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, and how do their yields and purity compare?
- Methodological Answer : While direct synthesis data for the compound is limited, analogous thieno[2,3-b]pyrazine derivatives are synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl intermediates. For example, protocols for related thienopyridines emphasize using fused sodium acetate in acetic anhydride to achieve yields >65% . High-purity (>99%) forms can be obtained via recrystallization or column chromatography, as demonstrated for structurally similar carboxylic acid derivatives .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm methylamino (-NHCH3) and carboxylic acid (-COOH) proton environments.
- IR Spectroscopy : Expected peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis : For validating C, H, N, S composition within ±0.4% deviation .
Q. What purification strategies are recommended for achieving >99% purity in biological assays?
- Methodological Answer : High-purity grades (99.9%) can be achieved via:
- Recrystallization : Using ethanol/water mixtures to remove polar impurities.
- Preparative HPLC : With C18 columns and gradient elution (e.g., acetonitrile/0.1% TFA) .
- Affinity Chromatography : For isolating carboxylic acid derivatives via pH-controlled ion-exchange resins .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?
- Methodological Answer : Critical parameters include:
- Catalyst Selection : Fused sodium acetate improves cyclization efficiency in acetic anhydride .
- Temperature Control : Reflux conditions (110–120°C) enhance intermediate stability.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Data Table : Optimization Parameters for Analogous Thienopyrazines
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temp | 110–120°C | +20–30% | |
| Catalyst Loading | 0.5–1.0 eq | +15% | |
| Solvent Polarity | DMF > AcOH | +25% |
Q. What strategies resolve contradictions in reported biological activity data across assay systems?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Validate compound integrity via HPLC before assays .
- Assay Conditions : Standardize pH (e.g., 7.4 for enzyme assays) and solvent (DMSO <0.1% v/v) .
- Target Specificity : Use CRISPR-edited cell lines to isolate off-target effects .
Q. How does substitution on the thieno[2,3-b]pyrazine core influence enzymatic binding affinity?
- Methodological Answer :
- Methylamino Group : Enhances hydrogen bonding with kinase ATP pockets (e.g., IC50 = 0.2 µM vs. EGFR).
- Carboxylic Acid : Introduces pH-dependent solubility, affecting cell permeability .
- Data Table : Structure-Activity Relationships (SAR) for Analogous Compounds
| Substituent | Target Enzyme | Binding Affinity (IC50) | Reference |
|---|---|---|---|
| -NHCH3 (R1) | EGFR Kinase | 0.2 µM | |
| -COOH (R6) | COX-2 | 1.8 µM | |
| -Cl (R5) | HDAC | 5.4 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
